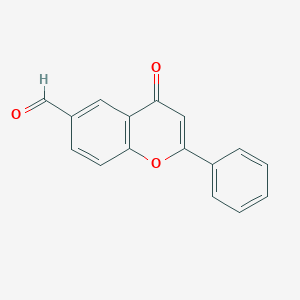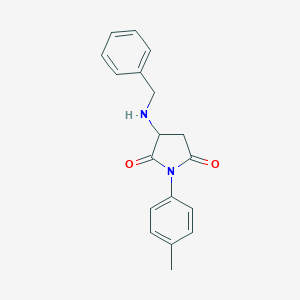
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C16H10O3. It is commonly referred to as OPC and is known for its potential applications in scientific research.
Scientific Research Applications
OPC has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. OPC has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of OPC is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OPC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. OPC has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of OPC is its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of OPC is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of OPC. One direction is the development of more efficient and scalable synthesis methods. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of OPC and its potential applications in various scientific fields.
Conclusion:
In conclusion, OPC is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of OPC in scientific research.
Synthesis Methods
OPC can be synthesized using various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the one-pot synthesis method. Among these methods, the Pechmann condensation reaction is the most commonly used method. This reaction involves the condensation of phenol and a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form OPC.
properties
Product Name |
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-oxo-2-phenylchromene-6-carbaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-10H |
InChI Key |
NHJXVLQTZVKOKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
